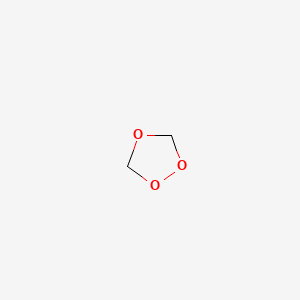

1,2,4-Trioxolane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

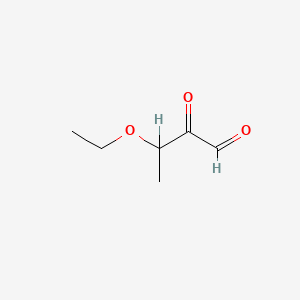

1,2,4-trioxolane is a member of the class of trioxolanes that is cyclopentane in which the carbon atoms at positions 1, 2 and 5 are replaced by oxygen atoms.

科学研究应用

Antimalarial Applications and Mechanism of Action

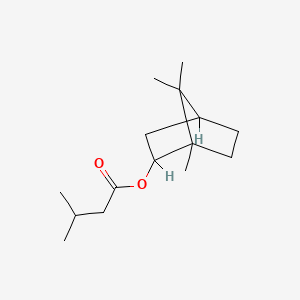

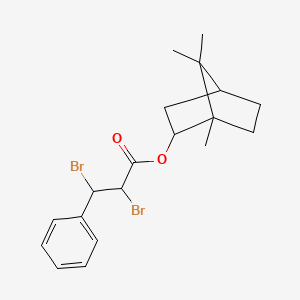

1,2,4-Trioxolanes have gained prominence for their potential as antimalarial agents. They are known for their reactivity with ferrous iron, which is hypothesized to be a significant factor in their antimalarial action. Studies have utilized fluorescent chemical probes to study the subcellular localization of 1,2,4-trioxolanes, revealing distinct accumulation patterns in Plasmodium falciparum parasites, and suggesting the involvement of adamantane-derived carbon-centered radicals in their antimalarial mechanism (Hartwig et al., 2011). Furthermore, investigations into the structure-activity relationship of 1,2,4-trioxolanes have highlighted the importance of specific structural features, such as the spiroadamantane flanking the trioxolane ring, for their antimalarial potency (Dong et al., 2005).

Chemiluminescence and Biomedical Applications

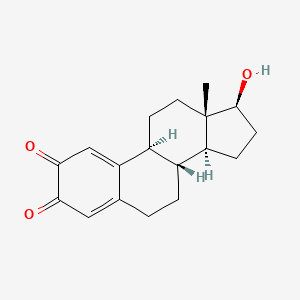

Research has also explored the chemiluminescence of 1,2,4-trioxolanes in biomimetic reactions with Fe(II), recognizing their potential as the next generation of synthetic antimalarial drugs. This phenomenon paves the way for innovative studies in pharmacologically active peroxides in biomedical applications, allowing for the exploration of their therapeutic potential beyond antimalarial use (Kazakov et al., 2012).

Tumor-Activated Prodrug Strategy

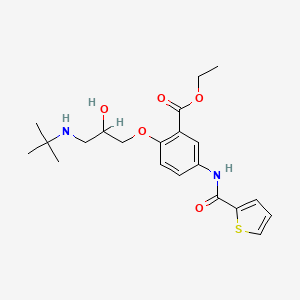

A novel approach involves utilizing the 1,2,4-trioxolane scaffold for tumor-targeted drug delivery. This method leverages the heightened concentrations of Fe(II) in cancer cells and the tumor microenvironment to trigger drug release from Fe(II)-reactive prodrug conjugates. This strategy, exemplified in the context of microtubule toxins and DNA-alkylating agents, has shown promising results in preclinical cancer models and suggests the potential of 1,2,4-trioxolane conjugates in enhancing the therapeutic index of a range of cancer chemotherapeutics (Spangler et al., 2016).

Electrosynthesis and Functional Group Transformation

1,2,4-Trioxolanes have also been the focus of studies exploring their electrosynthesis and the transformation of functional groups. For instance, electrolytic cleavage of 1,2,4-trioxolanes derived from sunflower oil methyl esters has been examined, revealing potential applications in the formation of aldehydes, terminal alkenes, and acetals (Soriano et al., 2005).

Mechanistic Insights and Structural Analysis

Further insights into the mechanism of action of 1,2,4-trioxolanes have been gained through mechanistic comparators with artemisinin, revealing preferences in the attack of Fe(II) and the formation of carbon-centered radicals, contributing to our understanding of their antimalarial activity (Tang et al., 2005).

属性

CAS 编号 |

289-14-5 |

|---|---|

产品名称 |

1,2,4-Trioxolane |

分子式 |

C2H4O3 |

分子量 |

76.05 g/mol |

IUPAC 名称 |

1,2,4-trioxolane |

InChI |

InChI=1S/C2H4O3/c1-3-2-5-4-1/h1-2H2 |

InChI 键 |

RZYIPLSVRHWROD-UHFFFAOYSA-N |

SMILES |

C1OCOO1 |

规范 SMILES |

C1OCOO1 |

其他 CAS 编号 |

289-14-5 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。